[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
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Overview
Description
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chloroacetyl group, and a benzyl ester moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate [2-Chloro-acetyl]-piperidine. The next step involves the reaction of this intermediate with benzyl chloroformate in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Bromo-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
- [1-(2-Iodo-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
- [1-(2-Fluoro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester
Uniqueness
Compared to its analogs, [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester exhibits unique reactivity due to the presence of the chloroacetyl group. This group is more reactive than its bromo, iodo, and fluoro counterparts, making it a more versatile intermediate for chemical synthesis. Additionally, the benzyl ester moiety provides stability and enhances the compound’s solubility in organic solvents, further contributing to its utility in various applications.
Properties
IUPAC Name |
benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-10-15(20)19-9-5-4-8-14(19)11-18-16(21)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSUBBAAYZLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CNC(=O)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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